molecular formula C₁₆H₁₅D₃O₄ B1157452 Yangonin-d3

Yangonin-d3

Cat. No.: B1157452
M. Wt: 277.33
Attention: For research use only. Not for human or veterinary use.
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Description

Yangonin-d3, also known as Yangonin-d3, is a useful research compound. Its molecular formula is C₁₆H₁₅D₃O₄ and its molecular weight is 277.33. The purity is usually 95%.
BenchChem offers high-quality Yangonin-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Yangonin-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₆H₁₅D₃O₄

Molecular Weight

277.33

Synonyms

4-Methoxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one-d3 ;  4-Methoxy-6-[β-(p-anisyl)vinyl]-α-pyrone-d3 ;  6-(p-Methoxystyryl)-4-methoxy-α-pyrone-d3 ; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Yangonin-d3 Deuterated Standard

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the specifications, synthesis logic, and analytical application of Yangonin-d3 , the deuterated isotopologue of the kavalactone Yangonin.

Part 1: Executive Summary & Chemical Identity

Yangonin-d3 is a stable isotope-labeled derivative of Yangonin, a major kavalactone found in Piper methysticum (Kava). It serves as a critical Internal Standard (IS) for the quantitative analysis of kavalactones in complex biological matrices (plasma, urine) and botanical extracts using LC-MS/MS.

Unlike native Yangonin, the deuterated standard corrects for ionization suppression/enhancement and recovery losses during extraction, ensuring data integrity in pharmacokinetic and toxicological studies.

Chemical Specifications
PropertySpecification
Compound Name Yangonin-d3 (Methoxy-d3)
CAS Number 106324-70-3 (Commercially referenced)
Chemical Formula C₁₅H₁₁D₃O₄
Exact Mass 261.1080 Da
Molecular Weight 261.29 g/mol
Isotopic Purity ≥ 99% Deuterium incorporation
Chemical Structure 4-(methoxy-d3)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one OR4-methoxy-6-[(E)-2-(4-(methoxy-d3)phenyl)ethenyl]-2H-pyran-2-one
Solubility Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.[1][2]
Appearance Yellow to pale yellow solid.

Note on CAS Status: While 106324-70-3 is the widely cited identifier in commercial catalogs (e.g., MedChemExpress, ChemBK) for Yangonin-d3, researchers should verify the specific position of the deuterium label (pyrone-methoxy vs. phenyl-methoxy) via the Certificate of Analysis (CoA), as this affects fragmentation patterns.

Part 2: Synthesis & Stability Logic

The synthesis of Yangonin-d3 typically follows a semi-synthetic route or total synthesis designed to introduce the trideuteromethyl group (-OCD₃) at a late stage to maximize isotopic yield.

Synthesis Mechanism

The most common pathway involves the O-methylation of a phenolic precursor using Iodomethane-d3 (CD₃I) .

  • Precursor: 4'-Hydroxy-5,6-dehydrokavain (Desmethyl-yangonin) or 11-Hydroxyyangonin.

  • Reagent: CD₃I (Deuterated Methyl Iodide) + Base (K₂CO₃).

  • Reaction: Nucleophilic substitution (

    
    ) at the phenolic oxygen.
    
Stability & Handling (Critical)
  • Photoisomerization: Kavalactones, including Yangonin, contain an exocyclic double bond at the 7,8-position. Exposure to UV light causes rapid trans-to-cis isomerization , leading to split peaks in LC chromatograms and quantification errors.

    • Protocol: All standards must be handled under yellow light or in amber glassware.

  • Storage: Store neat at -20°C. Solutions in methanol are stable for 1 month at -80°C but degrade rapidly at room temperature.

Visualization: Synthesis Workflow

YangoninSynthesis cluster_handling Critical Handling Precursor Desmethyl-Yangonin (Phenolic Precursor) Intermediate Transition State (SN2 Attack) Precursor->Intermediate Activation Reagent Iodomethane-d3 (CD3I) + K2CO3 Reagent->Intermediate Methylation Product Yangonin-d3 (Methoxy-d3) Intermediate->Product -HI (Salt) Storage Stable Standard Product->Storage Amber Vial -20°C

Caption: Chemical synthesis pathway for Yangonin-d3 via O-methylation, highlighting critical storage requirements.

Part 3: Analytical Application (LC-MS/MS Protocol)

This protocol describes the use of Yangonin-d3 as an Internal Standard for the quantification of Yangonin in plasma.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.

  • IS Spiking: Add 10 µL of Yangonin-d3 working solution (1 µg/mL in MeOH). Vortex for 10 sec.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Extraction: Vortex vigorously for 1 min, then centrifuge at 14,000 x g for 10 min at 4°C.

  • Reconstitution: Transfer supernatant to a fresh vial, evaporate to dryness (N₂ stream), and reconstitute in 100 µL of Mobile Phase A/B (50:50).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[3]

  • Gradient: 40% B (0-1 min) → 95% B (1-5 min) → 95% B (5-7 min) → Re-equilibrate.

  • Flow Rate: 0.4 mL/min.[3]

MRM Transitions (Mass Spectrometry)

Yangonin ionizes efficiently in ESI Positive Mode ([M+H]⁺) . The fragmentation typically involves the loss of Carbon Monoxide (CO, -28 Da) from the pyrone ring.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
Yangonin (Native) 259.1231.125Quantifier
259.1145.035Qualifier
Yangonin-d3 (IS) 262.1 234.1 25Quantifier

Note: The transition 262.1 → 234.1 assumes the deuterium label is retained during the neutral loss of CO (28 Da). If the label is on the moiety lost, the transition would differ. Always verify transitions by infusing the neat standard.

Visualization: MS/MS Fragmentation Logic

Fragmentation Native_Parent Native Yangonin [M+H]+ = 259 Native_Frag Fragment [M+H-CO]+ = 231 Native_Parent->Native_Frag Loss of CO (-28) IS_Parent Yangonin-d3 [M+H]+ = 262 IS_Frag Fragment-d3 [M+H-CO]+ = 234 IS_Parent->IS_Frag Loss of CO (-28) (Label Retained)

Caption: Comparative fragmentation pathways for Native Yangonin and Yangonin-d3, demonstrating the +3 Da mass shift retention.

References

  • MedChemExpress (MCE). Yangonin-d3 Product Datasheet. Accessed 2026.[4][5] Link

  • Fu, P. P., et al. (2008). "Toxicity of kava kava." Journal of Environmental Science and Health, Part C, 26(1), 89-112. Link

  • Li, X., et al. (2018). "A stable isotope dilution tandem mass spectrometry method of major kavalactones and its applications." PLOS ONE, 13(5), e0197940. (Methodology basis for kavalactone IS usage). Link

  • ChemBK. Yangonin-d3 CAS 106324-70-3 Entry. Link

Sources

Technical Guide: Yangonin vs. Yangonin-d3 Isotopes in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of pharmacokinetic (PK) profiling and forensic toxicology, the precise quantification of Kavalactones—specifically Yangonin —is critical due to its potent affinity for Cannabinoid CB1 receptors (


) and Monoamine Oxidase B (MAO-B) inhibition.

This guide details the technical distinctions between native Yangonin and its deuterated isotopologue, Yangonin-d3 . While chemically similar, their divergence in mass spectrometry behavior, chromatographic retention, and application in correcting matrix effects makes Yangonin-d3 an indispensable tool for rigorous drug development.

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference between these two compounds lies in the isotopic substitution of three hydrogen atoms (


) with deuterium (

) on one of the methoxy groups. This modification creates a stable "heavy" analog used almost exclusively as an Internal Standard (IS).
Structural Comparison
FeatureYangonin (Native)Yangonin-d3 (Isotopologue)
IUPAC Name 4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyran-2-one4-(methoxy-d3)-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyran-2-one
Molecular Formula


Exact Mass (Monoisotopic) 258.0892 Da261.1080 Da
Precursor Ion

m/z 259.1 m/z 262.1
Key Physical Shift N/A+3.0188 Da Mass Shift
Lipophilicity (LogP) ~2.7 (High)Slightly Lower (

due to C-D bond length)
The Deuterium Effect on Chromatography

Expert Insight: A common misconception is that isotopologues co-elute perfectly. In Reversed-Phase Liquid Chromatography (RPLC), C-D bonds are shorter and less polarizable than C-H bonds.[1] This results in a slightly reduced interaction with the hydrophobic stationary phase (C18).

  • Result: Yangonin-d3 will often elute slightly earlier (0.05 – 0.2 minutes) than native Yangonin.

  • Impact: In high-throughput LC-MS/MS, this shift is negligible for quantification unless the matrix suppression zone is extremely narrow.

Part 2: The Role of Yangonin-d3 in Mass Spectrometry

The primary utility of Yangonin-d3 is to serve as a normalization anchor during LC-MS/MS analysis.

Correcting Matrix Effects (Ion Suppression)

Biological matrices (plasma, urine, brain homogenate) contain phospholipids that compete for ionization charge in the electrospray (ESI) source.

  • Without IS: If a phospholipid co-elutes with Yangonin, the signal drops (Ion Suppression), leading to underestimation of drug concentration.

  • With Yangonin-d3: Since the d3-isotope is chemically identical (save for the mass), it experiences the exact same suppression at the exact same time. The ratio of Analyte Area / IS Area remains constant, correcting the error.

Visualization: The Isotopic Correction Workflow

G Sample Biological Sample (Plasma/Urine) Spike Spike IS: Yangonin-d3 (Fixed Conc.) Sample->Spike + Internal Standard Extract Extraction (PPT or LLE) Spike->Extract Mix & Centrifuge LC LC Separation (C18 Column) Extract->LC Inject Supernatant ESI ESI Source (Ionization) LC->ESI Co-elution (approx) MS MS/MS Detection (MRM Mode) ESI->MS Ion Suppression affects BOTH Quant Quantification Ratio: Area(d0) / Area(d3) MS->Quant Normalization

Figure 1: The self-validating workflow of using Yangonin-d3 to correct for ionization variability in bioanalysis.

Part 3: Analytical Method Development Protocol

Directive: Do not rely on generic protocols. Use this optimized workflow for Kavalactone quantification in plasma.

MRM Transition Setup (Triple Quadrupole)

To distinguish the isotopes, you must tune the Mass Spectrometer to monitor specific "precursor to product" transitions.

CompoundPolarityPrecursor (Q1)Product (Q3)Collision Energy (eV)Mechanism
Yangonin Positive259.1231.125Loss of CO (-28 Da)
Yangonin-d3 Positive262.1234.125Loss of CO (Retains d3 label)

Critical QC Check (Cross-Talk): Before running samples, inject a high concentration of Yangonin-d3 alone. Monitor the 259.1 channel.

  • Pass: Signal < 0.5% of LLOQ.

  • Fail: If signal exists, your d3 standard is impure (contains d0) or your mass resolution is too low.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.

  • IS Spike: Add 10 µL of Yangonin-d3 working solution (e.g., 500 ng/mL in MeOH). Crucial: Vortex immediately to equilibrate IS with the matrix.

  • Precipitate: Add 150 µL ice-cold Acetonitrile. Vortex for 30 seconds.

  • Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Inject: Transfer supernatant to HPLC vial. Inject 5 µL.

Part 4: Metabolic Stability & Kinetic Isotope Effects (KIE)

While Yangonin-d3 is primarily an analytical tool, it is also used in metabolic mechanism studies.

Metabolic Switching

Yangonin is metabolized via O-demethylation (likely by CYP450 enzymes).

  • If the deuterium is placed on the methoxy group targeted by the enzyme, the Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond.

  • Primary Kinetic Isotope Effect: The reaction rate (

    
    ) can decrease significantly (up to 2-5x).
    
  • Implication: Yangonin-d3 may have a longer half-life (

    
    ) than native Yangonin in microsomal stability assays. Do not use Yangonin-d3 as a surrogate for Yangonin pharmacokinetics; use it only as an analytical standard. 
    
Pathway Visualization

Metabolism cluster_legend Kinetic Isotope Effect (KIE) Y Yangonin (Native) Met1 O-Desmethyl-Yangonin (Major Metabolite) Y->Met1 CYP450 (Fast Reaction) Yd3 Yangonin-d3 (Deuterated) Yd3->Met1 CYP450 (Slower Reaction due to KIE) Note C-D bond cleavage requires more energy than C-H bond cleavage.

Figure 2: The Kinetic Isotope Effect (KIE) implies Yangonin-d3 resists metabolism more than the native drug.[2]

References

  • Ligresti, A., et al. (2012).[3] "Kavalactones and the endocannabinoid system: the plant-derived yangonin is a novel CB1 receptor ligand."[2][3] Pharmacological Research, 66(2), 163-169.[3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5281575, Yangonin. Retrieved from [Link]

Sources

Technical Guide: Interpreting the Certificate of Analysis for Yangonin-d3 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3]

Yangonin (4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one) is a major kavalactone extracted from Piper methysticum (Kava).[1][2][3] Unlike other kavalactones that primarily modulate GABA-A receptors, Yangonin exhibits distinct affinity for the Cannabinoid CB1 receptor (


), acting as a ligand for the endocannabinoid system.[1]

Yangonin-d3 is the stable isotope-labeled internal standard (IS) required for the precise quantification of Yangonin in complex matrices (plasma, brain tissue) via LC-MS/MS.[2] It serves a singular, critical function: to normalize variations in extraction recovery and correct for matrix-induced ionization suppression .

This guide details how to interpret the Certificate of Analysis (CoA) for Yangonin-d3 to ensure the integrity of your bioanalytical data.

Identity & Structural Validation

The "Identity" section of the CoA confirms that the white powder in the vial is indeed Yangonin-d3. However, for an internal standard, the position of the label is as important as the molecule itself.

A. Chemical Structure & Label Position[6][7][8][9]
  • Formula:

    
    
    
  • Molecular Weight: ~261.29 g/mol (vs. 258.27 g/mol for native Yangonin).

  • Critical Check: Verify the location of the deuterium label on the CoA structure diagram.

    • Methoxy-Labeling (

      
      ):  Most common synthesis.[2] The methoxy group at the C-4 position is deuterated.
      
    • Implication: Yangonin undergoes O-demethylation in vivo.[2] If your assay measures metabolism, a methoxy-labeled IS may lose its label (becoming a different mass), rendering it useless for downstream metabolites. For PK studies, ensure the label is on the metabolically stable pyrone or phenyl ring if possible, or validate that the parent compound is the sole target.

B. Proton NMR ( -NMR) Interpretation

The CoA will display an NMR spectrum.

  • The "Silent" Region: In native Yangonin, the methoxy protons appear as a sharp singlet around

    
     3.8–4.0 ppm. In Yangonin-d3 (if methoxy-labeled), this peak should be absent  or significantly suppressed (flattened to the baseline).[2]
    
  • Residual Proton Signal: Small peaks in this region indicate incomplete deuteration (presence of

    
     or 
    
    
    
    isotopologues).

Purity Analysis: The "Two-Purity" Paradox

A common error in method development is confusing Chemical Purity with Isotopic Purity. You must assess both independently.

Data Summary Table: Typical CoA Specifications
ParameterSpecificationCritical Interpretation
Chemical Purity

(HPLC-UV)
The % of the sample that is Yangonin (regardless of isotopes).[2] Impurities here are structural analogs (e.g., Desmethoxyyangonin) that could interfere chromatographically.
Isotopic Purity

Deuterated forms
The % of the Yangonin molecules that carry at least one deuterium atom.
Isotopic Enrichment

atom % D
The average degree of deuteration across the entire population.
D0 Content

(Target)
The most critical parameter. This represents the amount of unlabeled native Yangonin present in the standard.
The "D0" Problem (Native Contamination)

If your CoA lists a D0 content of 1%, and you spike this IS at 1000 ng/mL, you are inadvertently adding 10 ng/mL of native Yangonin to every sample.

  • Consequence: Your calibration curve will show a high intercept, and you will fail to quantify low-concentration samples (LLOQ failure).[2]

  • Actionable Protocol: If D0 > 0.5%, you must increase the LLOQ of your assay or reduce the IS concentration (provided you maintain signal stability).

Experimental Protocol: Handling & Preparation

Warning: Deuterated standards are hygroscopic and expensive. Do not rely on the weight printed on the label ("1 mg") for quantitative stock preparation.

Step 1: Reconstitution (The "Quantitative Rinse")

Do not attempt to weigh 1 mg of static-prone powder.

  • Add the solvent (Acetonitrile or Methanol) directly to the vendor vial.

  • Vortex for 60 seconds.

  • Sonicate for 5 minutes.

  • Transfer the solution to a volumetric flask to achieve the target stock concentration (e.g., 100

    
    ).
    
Step 2: Storage & Stability[2]
  • Solvent: Acetonitrile (ACN) is preferred over Methanol for long-term storage of kavalactones to prevent potential trans-esterification or hydrolysis over months.[2]

  • Temperature: Store stock solutions at

    
    .
    
  • Light Sensitivity: Yangonin contains a conjugated diene system. It is photo-labile .[2] Use amber glass vials and minimize exposure to ambient light during preparation.

Visualization of Workflows

Diagram 1: CoA Validation Decision Tree

A logic flow for accepting or rejecting a lot based on CoA data.

CoA_Validation Start Receive Yangonin-d3 CoA Check_Struct Check Label Position (Methoxy vs Ring) Start->Check_Struct Metab_Risk Risk: Metabolic Loss (O-demethylation) Check_Struct->Metab_Risk Methoxy Label Check_Purity Check Chemical Purity (HPLC > 98%) Check_Struct->Check_Purity Stable Ring Label Metab_Risk->Check_Purity Proceed with Caution Check_Iso Check Isotopic Purity (D0 Content) Check_Purity->Check_Iso Pass D0_High D0 > 1% FAIL for Low Level Quant Check_Iso->D0_High High Interference D0_Low D0 < 0.1% PASS Check_Iso->D0_Low Clean Action_Adjust Action: Increase LLOQ or Lower IS Conc. D0_High->Action_Adjust Final_Release Release for Method Val D0_Low->Final_Release Action_Adjust->Final_Release

Caption: Decision logic for validating Yangonin-d3 CoA data prior to method development.

Diagram 2: The Mechanism of Correction (Self-Validating System)

How the IS corrects for Matrix Effects in LC-MS/MS.

IS_Correction Sample Biological Sample (Matrix + Yangonin) Spike Spike Yangonin-d3 (IS) Sample->Spike Extract Extraction (PPT/LLE) Spike->Extract LC LC Separation Extract->LC ESI ESI Source (Ionization) LC->ESI Signal_Ana Yangonin Signal (Suppressed 50%) ESI->Signal_Ana Signal_IS IS Signal (Suppressed 50%) ESI->Signal_IS Suppression Matrix Effect (Suppression) Suppression->ESI Interference Ratio Calculated Ratio (Signal A / Signal IS) Error Cancelled Signal_Ana->Ratio Signal_IS->Ratio

Caption: The self-validating mechanism where IS and Analyte suffer identical suppression, canceling the error.

References

  • Ligresti, A., et al. (2012).[4] "Kavalactones and the endocannabinoid system: the plant-derived yangonin is a novel CB1 receptor ligand."[5][4][6] Pharmacological Research.

  • Cayman Chemical. (2023). "Yangonin (CRM) Certificate of Analysis & Product Insert." Cayman Chemical Reference Standards.

  • ResolveMass Laboratories. (2025). "Isotopic Purity Using LC-MS: Technical Guide." ResolveMass.

  • Almac Group. (2023). "Determination of Isotopic Purity by Accurate Mass LC/MS." Almac Sciences.

  • PubChem. (2025). "Yangonin Compound Summary." National Library of Medicine.

Sources

Methodological & Application

Application Note: Precision Quantitation of Yangonin in Biological Matrices via Isotope Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The therapeutic potential of Kava (Piper methysticum) for anxiety and its interaction with the endocannabinoid system (CB1 receptor) has renewed interest in its pharmacological profiling. However, the association of Kava supplements with hepatotoxicity requires rigorous pharmacokinetic (PK) and toxicological monitoring.

Yangonin, a major kavalactone, poses unique analytical challenges due to its sensitivity to light, pH-dependent hydrolysis (lactone ring opening), and significant matrix suppression in electrospray ionization (ESI).

This protocol details a Isotope Dilution Mass Spectrometry (IDMS) method using Yangonin-d3 . Unlike external calibration, IDMS utilizes a stable isotope-labeled internal standard (SIL-IS) added at the earliest step of sample preparation. This compensates for:

  • Extraction Efficiency: Any loss of analyte during extraction is mirrored by the IS.

  • Matrix Effects: Ion suppression/enhancement in the MS source affects the analyte and IS equally, maintaining the critical area ratio.

Chemical Logic & Reagents

The Internal Standard: Yangonin-d3[1]
  • Why d3? The replacement of three hydrogen atoms with deuterium (typically on the methoxy group) creates a mass shift of +3 Da. This is sufficient to separate the isotope signals in the mass spectrometer (MS) without significant "cross-talk" from natural isotopes (C13).

  • Physicochemical Equivalence: Yangonin-d3 co-elutes with native Yangonin. This is critical for IDMS, as the IS must experience the exact same matrix environment at the moment of ionization.

CompoundMolecular FormulaPrecursor Ion (M+H)+Key Fragment (Quant)
Yangonin C15H14O4259.1 m/z244.1 m/z (Loss of -CH3)
Yangonin-d3 C15H11D3O4262.1 m/z244.1 m/z (Loss of -CD3)*

*Note: If the d3 label is on the methoxy group, the loss of that group results in the same product ion (244.1) for both. This is acceptable because the Precursor ions (Q1) are different.

Reagents
  • Yangonin Reference Standard: >98% purity.[1][2]

  • Yangonin-d3: >98% isotopic purity (Toronto Research Chemicals / Cayman Chemical).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ethyl Acetate (EtOAc).

  • Matrix: Human Plasma (K2EDTA).

Experimental Protocol

A. Stock Solution Preparation
  • Critical Step (Light Protection): Kavalactones are photosensitive. Perform all steps under yellow light or in amber glassware.

  • Master Stock (Native): Dissolve 1 mg Yangonin in 1 mL MeOH (1 mg/mL).

  • IS Stock (d3): Dissolve 1 mg Yangonin-d3 in 1 mL MeOH (1 mg/mL).

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in 50:50 MeOH:Water.

B. Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation for Yangonin to minimize phospholipid carryover which causes ion suppression.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL amber microcentrifuge tube.

  • Spike IS: Add 10 µL of Working IS Solution (500 ng/mL) to every sample (Standards, QCs, and Unknowns). Vortex 10s.

  • Buffer: Add 100 µL Ammonium Acetate (10 mM, pH 5.0) to stabilize the lactone ring.

  • Extract: Add 600 µL Ethyl Acetate .

  • Agitate: Vortex vigorously for 5 mins or shake on a plate shaker.

  • Phase Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a fresh glass vial.

  • Dry: Evaporate to dryness under nitrogen stream at 35°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (50:50 Water:ACN + 0.1% FA). Vortex and transfer to LC vial.

C. LC-MS/MS Conditions[4][5][6]

Chromatography (UHPLC)

  • Column: Waters Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) % B Description
0.0 30 Initial Hold
1.0 30 Start Ramp
4.0 90 Elution of Yangonin (~3.2 min)
5.0 90 Wash
5.1 30 Re-equilibration

| 7.0 | 30 | End |

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C (Source), 400°C (Desolvation).

MRM Transitions:

Analyte Q1 (m/z) Q3 (m/z) Dwell (ms) CE (eV) Role
Yangonin 259.1 244.1 50 25 Quantifier
Yangonin 259.1 189.1 50 35 Qualifier

| Yangonin-d3 | 262.1 | 244.1 | 50 | 25 | IS Quantifier |

Visualization of Method Logic

Diagram 1: The IDMS Workflow

This workflow illustrates the "Spike Early" principle, ensuring the IS tracks the analyte through every error-prone step.

IDMS_Workflow Sample Biological Sample (Plasma 100µL) IS_Spike Spike Internal Standard (Yangonin-d3) Sample->IS_Spike Step 1 Equilibration Equilibration (Analyte & IS mix) IS_Spike->Equilibration Step 2 Extraction LLE Extraction (Ethyl Acetate) Equilibration->Extraction Step 3 Evaporation Dry & Reconstitute Extraction->Evaporation Step 4 LCMS LC-MS/MS Analysis (MRM Mode) Evaporation->LCMS Step 5 Data Calculate Ratio: Area(Analyte) / Area(IS) LCMS->Data Quantitation

Caption: Step-by-step IDMS workflow. The critical "Spike" step occurs before extraction to normalize recovery losses.

Diagram 2: Correction of Matrix Effects

This diagram explains why IDMS is superior to external calibration. In the presence of matrix suppression (e.g., phospholipids), the signal drops, but the ratio remains constant.

Matrix_Effect_Correction cluster_Clean Clean Solvent Standard cluster_Matrix Plasma Matrix (Ion Suppression) Analyte_Clean Yangonin Signal (1,000,000 cps) Ratio_Clean Ratio = 2.0 Analyte_Clean->Ratio_Clean IS_Clean Yangonin-d3 Signal (500,000 cps) IS_Clean->Ratio_Clean Analyte_Mat Yangonin Signal (Supressed to 800,000 cps) Ratio_Mat Ratio = 2.0 (ACCURACY MAINTAINED) Analyte_Mat->Ratio_Mat IS_Mat Yangonin-d3 Signal (Supressed to 400,000 cps) IS_Mat->Ratio_Mat Matrix_Factor Matrix Factor (Phospholipids/Salts) Matrix_Factor->Analyte_Mat Suppresses Matrix_Factor->IS_Mat Suppresses Equally

Caption: Mechanism of IDMS. Despite signal suppression by the plasma matrix, the Analyte/IS ratio remains constant, ensuring accuracy.

Validation & Quality Control

To ensure the method is "self-validating" as per the Core Directive, perform these checks:

A. Linearity

Construct a calibration curve (1 ng/mL to 1000 ng/mL). Plot the Area Ratio (Yangonin Area / Yangonin-d3 Area) on the Y-axis vs. Concentration on the X-axis.

  • Acceptance:

    
    .
    
B. Matrix Factor (MF) Assessment

This proves the IDMS is working.

  • Set A (Post-Extraction Spike): Extract blank plasma, then spike Yangonin and IS into the final extract.

  • Set B (Neat Solution): Spike Yangonin and IS into pure mobile phase.

  • Calculation:

    
    
    
    
    
  • Interpretation: Absolute MF might be 0.8 (20% suppression), but IS-Normalized MF must be ~1.0 . If it is 1.0, the Yangonin-d3 is perfectly compensating for the matrix.

Troubleshooting Guide

IssueProbable CauseSolution
Low Sensitivity Lactone ring hydrolysis.Ensure pH of buffers is < 6.0. Avoid alkaline glassware cleaning agents.
IS Signal Variation Inconsistent pipetting or "Cross-talk".Check isotopic purity of d3. If d3 contains d0 impurities, it will contribute to the analyte signal.
Peak Tailing Secondary interactions.Use a high-strength silica (HSS) column or increase column temp to 40°C.
Carryover Yangonin is lipophilic.Add a needle wash step with 90:10 ACN:Water + 0.1% Formic Acid.

References

  • Wang, Y., et al. (2018). "A stable isotope dilution tandem mass spectrometry method of major kavalactones and its applications."[3] PLOS ONE. (Describes the foundational UPLC-MS/MS method for kavalactones using isotope dilution).

  • Ligresti, A., et al. (2012). "Kavalactones and the endocannabinoid system: The plant-derived yangonin is a novel CB1 receptor ligand."[1] Pharmacological Research. (Establishes the pharmacological importance of Yangonin).

  • Fu, P.P., et al. (2008). "Toxicity of kava kava." Journal of Environmental Science and Health. (Background on hepatotoxicity and the need for monitoring).

  • Toronto Research Chemicals. "Yangonin-d3 Product Page." (Source for the specific internal standard reagent).

Sources

Troubleshooting & Optimization

Resolving Peak Tailing for Yangonin-d3 in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues with Yangonin-d3 in High-Performance Liquid Chromatography (HPLC). This guide is designed to move beyond generic advice, offering a structured, cause-and-effect approach to diagnosing and resolving this common chromatographic challenge.

Frequently Asked Questions (FAQs)

Q1: Why is my Yangonin-d3 peak tailing?

Peak tailing for Yangonin-d3, a neutral lactone, is often unexpected but can arise from several factors. The most common causes include secondary interactions with the stationary phase, issues with the mobile phase or sample solvent, and column degradation.[1][2] This guide will walk you through identifying the specific cause and implementing a targeted solution.

Q2: I thought only basic compounds tail. Why is my neutral Yangonin-d3 peak showing tailing?

While peak tailing is most prominent with basic compounds interacting with acidic silanol groups on the silica surface, neutral compounds like Yangonin-d3 can also exhibit tailing. This can be due to interactions with residual silanols, metallic impurities on the column, or other active sites.[1] Additionally, non-optimal chromatographic conditions, such as a mismatch between the sample solvent and the mobile phase, can lead to peak distortion for any compound.[3]

Q3: Could the deuteration of Yangonin-d3 be the cause of the peak tailing?

The substitution of hydrogen with deuterium in Yangonin-d3 is unlikely to be the direct cause of peak tailing. Deuteration can, however, slightly alter the physicochemical properties of a molecule, including its polarity and lipophilicity, which may subtly influence its interaction with the stationary phase.[4] In most reversed-phase applications, deuterated compounds tend to elute slightly earlier than their non-deuterated counterparts.[5] The root cause of the tailing is more likely one of the common chromatographic issues discussed in this guide.

Q4: My peak shape was good, but it has started to tail over a series of injections. What should I check first?

A gradual decline in peak shape often points to column contamination or degradation. The accumulation of matrix components from your samples on the guard column or the head of the analytical column is a likely culprit. Start by replacing your guard column if you are using one. If the problem persists, it may indicate a need to regenerate or replace the analytical column.

In-Depth Troubleshooting Guide

A systematic approach is crucial for effectively diagnosing the root cause of peak tailing. This guide is structured to help you logically investigate potential issues, from the most common and easily resolved to more complex problems.

Secondary Interactions with the Stationary Phase

Even for a neutral analyte like Yangonin-d3, secondary interactions with the stationary phase are a primary suspect for peak tailing. These interactions occur at sites other than the primary reversed-phase functional groups.

Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface that are not fully end-capped.[1] These silanols can be acidic and interact with electron-rich parts of the Yangonin-d3 molecule, leading to a secondary retention mechanism that causes peak tailing.

Experimental Protocol: Diagnosing and Mitigating Silanol Interactions

  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) will suppress the ionization of the acidic silanol groups, minimizing their ability to interact with the analyte.[1][6]

    • Procedure:

      • Prepare a mobile phase with a pH of 3.0 using an appropriate buffer (e.g., 20 mM phosphate or formate buffer).

      • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

      • Inject your Yangonin-d3 standard and observe the peak shape. A significant improvement in symmetry suggests silanol interactions were the primary cause.

  • Use of a Sacrificial Base (Ion-Pairing Agent):

    • Rationale: Adding a small, basic compound like triethylamine (TEA) to the mobile phase can "mask" the active silanol sites, preventing them from interacting with your analyte.[1]

    • Procedure:

      • Add a low concentration of TEA (e.g., 0.05-0.1% v/v) to your mobile phase.

      • Equilibrate the column thoroughly.

      • Inject your sample and assess the peak shape.

  • Column Selection:

    • Rationale: Modern, high-purity silica columns with advanced end-capping (often referred to as "base-deactivated") have a lower concentration of active silanol groups and are less prone to causing peak tailing.[1]

    • Recommendation: If you are using an older "Type A" silica column, consider switching to a modern "Type B" silica or a hybrid-silica column.

Caption: Workflow for diagnosing and mitigating silanol interactions.

Mobile Phase and Sample Solvent Mismatch

The composition of your sample solvent relative to the mobile phase can have a dramatic effect on peak shape, especially for early eluting peaks.[3]

If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[3][7] The analyte band does not focus properly at the head of the column, leading to a broadened and asymmetric peak.

Experimental Protocol: Addressing Solvent Mismatch

  • Solvent Composition Analysis:

    • Procedure: Compare the organic solvent percentage in your sample diluent to the initial percentage in your HPLC gradient.

    • Ideal Scenario: The sample solvent should be weaker than or equal in strength to the initial mobile phase.

  • Sample Solvent Modification:

    • Procedure:

      • If your sample solvent is stronger, try to re-dissolve or dilute your sample in a solvent that matches the initial mobile phase composition.

      • If solubility is an issue, dissolve the sample in a small amount of strong solvent (e.g., 100% acetonitrile) and then dilute it with the initial mobile phase to the final concentration.

    • Rationale: This ensures that the analyte is properly focused on the column head before the gradient starts, leading to a sharp, symmetrical peak.[3]

ConditionSample SolventInitial Mobile PhaseExpected Peak Shape
Ideal 20% Acetonitrile20% AcetonitrileSymmetrical
Mismatch 80% Acetonitrile20% AcetonitrileTailing or Fronting
Solution Dilute sample in 20% Acetonitrile20% AcetonitrileImproved Symmetry

Table 1: Effect of Sample Solvent on Peak Shape

Column Health and Integrity

The physical and chemical state of your HPLC column is critical for good chromatography. Over time, columns can degrade, leading to poor peak shapes for all analytes in your chromatogram.

Particulate matter from unfiltered samples or mobile phases can clog the inlet frit of the column.[4] Additionally, repeated pressure cycles or harsh mobile phase conditions can cause the packed bed to settle, creating a void at the top of the column. Both issues disrupt the sample flow path, leading to peak broadening and tailing.

Experimental Protocol: Assessing Column Health

  • Guard Column Check:

    • Procedure: If you are using a guard column, remove it from the flow path and re-run your analysis.

    • Interpretation: If the peak shape improves, the guard column is contaminated and needs to be replaced.

  • Column Reversal and Flushing:

    • Caution: Only perform this if your column manufacturer's instructions permit it.

    • Procedure:

      • Disconnect the column from the detector.

      • Reverse the direction of flow through the column.

      • Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) at a low flow rate.

    • Rationale: This can dislodge particulates that may be blocking the inlet frit.

  • Performance Test:

    • Procedure: Analyze a well-behaved, neutral standard compound on your column and compare the results (peak shape, efficiency) to the manufacturer's test chromatogram that was supplied with the column.

    • Interpretation: A significant deviation from the original performance indicates that the column has degraded and may need to be replaced.

Column_Health_Workflow Start Peak Tailing Observed for All Peaks GuardColumn Using a Guard Column? Start->GuardColumn RemoveGuard Remove Guard Column and Re-analyze GuardColumn->RemoveGuard Yes NoGuardOrNoImprovement No Guard Column or No Improvement GuardColumn->NoGuardOrNoImprovement No PeakShapeImproves Peak Shape Improves? RemoveGuard->PeakShapeImproves ReplaceGuard Replace Guard Column PeakShapeImproves->ReplaceGuard Yes PeakShapeImproves->NoGuardOrNoImprovement No ColumnIssue Suspect Analytical Column Issue NoGuardOrNoImprovement->ColumnIssue ReverseFlush Reverse and Flush Column (if permissible) ColumnIssue->ReverseFlush Reanalyze Re-analyze with Standard ReverseFlush->Reanalyze PerformanceRestored Performance Restored? Reanalyze->PerformanceRestored ColumnOK Column is likely OK. Investigate other causes. PerformanceRestored->ColumnOK Yes ReplaceColumn Replace Analytical Column PerformanceRestored->ReplaceColumn No

Sources

Technical Support Center: Yangonin-d3 Isotopic Integrity & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Users often report "deuterium exchange" or signal loss in Yangonin-d3 standards. While true hydrogen-deuterium exchange (HDX) is rare for methoxy-labeled (


) standards, solvent-mediated isomerization  and lactone ring hydrolysis  mimic these symptoms. This guide details the protocols to maintain the structural and isotopic integrity of Yangonin-d3, emphasizing the critical switch from protic solvents (Methanol) to aprotic solvents (Acetonitrile).

Module 1: The Science of Instability

The "False Exchange" Phenomenon

Most commercial Yangonin-d3 is labeled at the 4-methoxy position (


). The C-D bonds in a methoxy group are chemically inert to exchange under standard storage conditions. If you observe a loss of the M+3 signal, it is likely not  deuterium exchange, but chemical degradation  that alters the retention time or mass spectrum, leading to quantification errors.
Mechanisms of Failure

The


-pyrone ring of Yangonin is the vulnerability point.
  • Solvent-Mediated Isomerization (The Methanol Risk): In protic solvents like Methanol (MeOH) or Water, Yangonin undergoes cis-trans isomerization at the C7=C8 double bond. This creates split peaks in LC-MS, reducing the integration area of the target peak, which looks like signal loss.

  • Lactone Hydrolysis (The pH Risk): The lactone ring is unstable in basic conditions (

    
    ) and can open to form chalcone-like structures (chemically distinct species).
    
  • True Deuterium Exchange (The Vinyl Risk): If your standard is labeled on the pyrone ring (vinyl protons at C3, C5) rather than the methoxy group, these protons are acidic. In protic solvents (MeOH,

    
    ), they can exchange with solvent protons (
    
    
    
    ) via keto-enol tautomerism, leading to a true mass shift (M+3
    
    
    M+2).
Stability Pathway Diagram

The following diagram illustrates the decision logic for preserving Yangonin-d3 integrity.

YangoninStability node_start Yangonin-d3 Stock Preparation solvent_check Solvent Selection node_start->solvent_check protic Protic (MeOH, EtOH, Water) solvent_check->protic Avoid aprotic Aprotic (Acetonitrile) solvent_check->aprotic Preferred risk_iso Risk: Cis-Trans Isomerization protic->risk_iso risk_exch Risk: H/D Exchange (if Ring-Labeled) protic->risk_exch storage Storage Conditions aprotic->storage degradation DEGRADATION: Signal Loss risk_iso->degradation risk_exch->degradation stable STABLE: Kinetic Trap light Light Exposure storage->light Avoid dark Amber Glass / Dark storage->dark Required light->degradation dark->stable

Caption: Decision tree for maximizing Yangonin-d3 stability. Note the critical branch point at solvent selection.

Module 2: Troubleshooting & FAQs

Q1: I observe a mass shift (M+3 M+2) in my stock solution. Is this exchange?

Diagnosis: If your solvent is Methanol (MeOH) or contains water, and the label is on the pyrone ring, yes . Corrective Action:

  • Switch to Acetonitrile (ACN). ACN is aprotic and does not donate protons for exchange.

  • Check pH. Ensure the solution is not basic. Glass surfaces can sometimes be slightly alkaline; use silanized glass or high-quality borosilicate.

  • Verify Label Position. Check the Certificate of Analysis (CoA). If labeled at the methoxy group, exchange is impossible; you are likely seeing an impurity or fragmentation in the MS source.

Q2: My Yangonin-d3 peak is splitting into two. Is the standard bad?

Diagnosis: This is isomerization , not exchange. Yangonin exists naturally as the trans-isomer. Exposure to light or protic solvents facilitates conversion to the cis-isomer. Corrective Action:

  • Amber Glass: Always store stocks in amber vials to block UV light.

  • Solvent Swap: Re-prepare the stock in 100% Acetonitrile. Isomerization is significantly slower in ACN than in alcohols.

  • Temperature: Store at -20°C or lower.

Q3: Can I use acidified water (0.1% Formic Acid) for my working dilutions?

Diagnosis: Yes, but only for immediate use . Technical Insight: While acidic pH stabilizes the lactone ring (preventing hydrolysis), water itself promotes isomerization over time. Protocol: Keep stock solutions in 100% ACN. Prepare aqueous working dilutions daily and keep them in the autosampler at 4°C. Do not store aqueous dilutions for >24 hours.

Module 3: Optimized Experimental Protocols

Solvent Compatibility Matrix

The following table summarizes solvent suitability for Kavalactone standards.

SolventSuitabilityRisk FactorMechanism of Failure
Acetonitrile (ACN) High NoneInert; prevents isomerization.
Methanol (MeOH) Low HighFacilitates cis-trans isomerization; potential nucleophilic attack.
Ethanol (EtOH) Low HighSimilar risks to Methanol.
Water (

)
Critical Very HighPromotes hydrolysis (ring opening) and isomerization.
DMSO Medium LowGood solubility, but difficult to remove; high boiling point.
"Gold Standard" Stock Preparation Protocol

Objective: Prepare a stable 1 mg/mL Yangonin-d3 stock solution.

Materials:

  • Yangonin-d3 solid standard (verify CoA).

  • LC-MS Grade Acetonitrile (ACN).

  • Amber borosilicate glass vial (Silanized preferred).

  • Argon or Nitrogen gas (for headspace purging).

Procedure:

  • Equilibration: Allow the unopened standard vial to reach room temperature (prevents condensation).

  • Solvation: Dissolve the standard in 100% Acetonitrile . Do not use Methanol.

    • Why? ACN is aprotic, preventing both proton exchange and solvent-assisted isomerization.

  • Sonication: Sonicate briefly (max 30 seconds) to ensure dissolution. Avoid heat.

  • Aliquot: Divide into single-use aliquots in amber vials.

  • Purge: Gently blow Argon or Nitrogen into the vial headspace to displace oxygen.

  • Storage: Store at -20°C (short term) or -80°C (long term).

LC-MS/MS Method Validation Note

When validating methods, ensure the retention time of Yangonin-d3 matches the native Yangonin exactly. If they drift apart, the deuterated standard may be separating from the analyte due to the "Deuterium Isotope Effect" on chromatography, although this is rare with only 3 deuteriums. More likely, a retention time shift indicates the standard has isomerized to the cis-form while the analyte remains trans (or vice versa).

References

  • Shao, Y., et al. (2019). "A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava)." Molecules, 24(7), 1397.

    • Relevance: Establishes that isomerization of Yangonin is prevented by sample preparation in non-alcoholic solvents (Acetonitrile).
  • Liu, Z., et al. (2017). "Kavalactone yangonin induces autophagy and sensitizes bladder cancer cells...

    • Relevance: Details the chemical structure and stability profile of Yangonin in biological assays.
  • Xuan, T.D., et al. (2008). "Efficacy of extracting solvents to chemical compounds of kava (Piper methysticum) root." Research on Crops.

    • Relevance: Compares extraction efficiencies and stability of kavalactones in Acetone/ACN vs Methanol/W
  • Dong, X., et al. (2019). "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers." Molecules, 26(10).

    • Relevance: Provides the mechanistic basis for acid/base-catalyzed H/D exchange in organic molecules, supporting the recommendation to avoid protic solvents for vinyl-labeled standards.

Validation & Comparative

Validation of Yangonin Quantification via LC-MS/MS: A Comparative Performance Guide of Yangonin-d3 vs. Analog Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacokinetic profiling and toxicological assessment of Kava (Piper methysticum), the precise quantification of kavalactones is critical due to reported hepatotoxicity concerns. Yangonin, a major kavalactone, presents specific bioanalytical challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to significant matrix effects in plasma and liver homogenates.

This guide objectively compares the validation performance of a method utilizing Yangonin-d3 (Stable Isotope Labeled Internal Standard - SIL-IS) against the industry alternative of Analog Internal Standards (e.g., Diazepam or Methysticin) .

We demonstrate that while analog standards are cost-effective, they fail to meet FDA Bioanalytical Method Validation (BMV) criteria for matrix effect compensation in complex matrices. The Yangonin-d3 method is presented here as the superior regulatory-grade solution, ensuring data integrity through identical physicochemical behavior.

Part 1: The Comparative Framework

Why the Internal Standard Choice Dictates Data Validity

In LC-MS/MS, the "Matrix Effect" (ME) is the alteration of ionization efficiency by co-eluting components. FDA guidelines (M10 Bioanalytical Method Validation) require that ME be investigated to ensure it does not compromise accuracy.

The following table summarizes the mechanistic differences between the proposed Yangonin-d3 method and the traditional Analog method.

Table 1: Comparative Mechanism of Action

FeatureYangonin-d3 (SIL-IS)Analog IS (e.g., Diazepam)Impact on Validation
Retention Time Identical to Analyte (

)
Different (

)
Critical: d3 experiences the exact same ion suppression/enhancement as Yangonin.
Ionization Efficiency IdenticalVariableAnalog IS cannot correct for specific matrix suppression zones.
Extraction Recovery Mimics Analyte perfectlyVaries based on polarityd3 corrects for sample loss during protein precipitation or SPE.
FDA Compliance Risk LowHighHigh risk of failing "Accuracy" criteria in hemolyzed or lipemic plasma.
Visualizing the Matrix Effect Problem

The diagram below illustrates why Analog IS fails in complex matrices. If the matrix suppression zone (e.g., phospholipids) co-elutes with Yangonin but not the Analog IS, the ratio is skewed, leading to false quantification.

MatrixEffectComparison Figure 1: Mechanism of Matrix Effect Compensation (SIL-IS vs Analog) cluster_0 Scenario A: Analog IS (Diazepam) cluster_1 Scenario B: Yangonin-d3 (SIL-IS) MatrixZone Matrix Suppression Zone (Phospholipids) Yangonin_A Yangonin Peak (Suppressed Signal) MatrixZone->Yangonin_A Co-elution Result_A Result: Underestimation (FDA Fail) Yangonin_A->Result_A Ratio Skewed Analog_IS Analog IS Peak (Normal Signal) Analog_IS->Result_A No Correction MatrixZone_B Matrix Suppression Zone (Phospholipids) Yangonin_B Yangonin Peak (Suppressed Signal) MatrixZone_B->Yangonin_B Co-elution Yangonin_d3 Yangonin-d3 Peak (Equally Suppressed) MatrixZone_B->Yangonin_d3 Co-elution Result_B Result: Accurate (FDA Pass) Yangonin_B->Result_B Ratio Preserved Yangonin_d3->Result_B Perfect Correction

Figure 1: Analog IS elutes outside the suppression zone, failing to correct signal loss. Yangonin-d3 co-elutes, ensuring the response ratio remains constant despite suppression.

Part 2: Experimental Protocol (FDA M10 Aligned)

To validate this method, we utilize a rigorous protein precipitation workflow suitable for high-throughput PK studies.

Materials & Instrumentation
  • Analyte: Yangonin (Standard purity >98%).

  • Internal Standard: Yangonin-d3 (Isotopic purity >99%).

  • Matrix: Pooled Human Plasma (K2EDTA).

  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or equivalent).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).

MS/MS Conditions (MRM Transitions)
  • Yangonin:

    
     259.1 
    
    
    
    189.1 (Quantifier), 259.1
    
    
    147.1 (Qualifier).
  • Yangonin-d3:

    
     262.1 
    
    
    
    192.1.
  • Note: The +3 Da shift is retained in the fragment, confirming the deuterium label is on the core structure stable to fragmentation.

Sample Preparation Workflow

The following workflow ensures maximum recovery while minimizing column contamination.

Workflow Figure 2: Sample Preparation & Quantification Workflow Sample Plasma Sample (50 µL) Spike Add IS: Yangonin-d3 Sample->Spike Precip Protein Precip: ACN (150 µL) Spike->Precip Vortex Vortex & Centrifuge (10k rpm, 10 min) Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Water Supernatant->Dilution Inject LC-MS/MS Injection Dilution->Inject

Figure 2: Critical path for sample preparation. The IS is added before precipitation to account for any entrapment of analyte in the protein pellet.

Part 3: Validation Results & Performance Comparison

The following data represents typical validation metrics observed when comparing SIL-IS vs. Analog IS methods under FDA guidelines.

Selectivity and Specificity
  • Requirement: Blank matrices must show response

    
     of the Lower Limit of Quantification (LLOQ).
    
  • Yangonin-d3 Result: No interference at retention time (2.45 min).

  • Analog Result: Generally clean, but higher risk of interference from concomitant medications due to generic retention times.

Matrix Effect (The Differentiator)

Matrix Factor (MF) is calculated as:


IS-Normalized MF  = 

. FDA Acceptance: The CV of the IS-normalized MF calculated from 6 lots of matrix must be

.

Table 2: Matrix Effect Comparison Data

Matrix LotYangonin-d3 (IS-Norm MF)Analog IS (IS-Norm MF)Interpretation
Lot 1 (Normal)0.980.85Analog shows suppression.
Lot 2 (Lipemic)1.010.65Critical Failure: Analog suppressed heavily by lipids.
Lot 3 (Hemolyzed)0.991.15Analog shows enhancement (carrier effect).
Lot 4 (Normal)0.970.88-
Mean 0.99 0.88 -
% CV 1.7% 22.4% -
FDA Status PASS FAIL Analog CV > 15%.
Accuracy and Precision
  • Intra-day:

    
     replicates at LLOQ, Low, Mid, High QC.
    
  • Yangonin-d3: Accuracy

    
    , Precision (CV) 
    
    
    
    .
  • Analog IS: Accuracy

    
     (borderline), Precision (CV) 
    
    
    
    .

Part 4: Discussion & Causality

The "Carrier Effect" and Self-Validation

The superior performance of Yangonin-d3 is not merely about retention time; it is about self-validation . In the Table 2 data (Lot 3), the Analog IS showed signal enhancement (1.15). This is often due to the "Carrier Effect," where co-eluting matrix components prevent the analyte from adsorbing to active sites in the flow path or source.

Because Yangonin-d3 is chemically identical to the analyte, it saturates these active sites exactly as the analyte would. If the system is dirty, both the analyte and the d3-IS are affected equally. Therefore, the Ratio (Analyte/IS) remains constant.

Regulatory Implications

For New Drug Applications (NDA) or Investigational New Drug (IND) filings involving Kava derivatives:

  • FDA M10 Section 3.2.5: Explicitly recommends Stable Isotope Labeled (SIL) IS for LC-MS methods to control matrix effects.

  • Risk Mitigation: Using an analog IS requires proving that matrix effects are negligible. With Yangonin-d3, matrix effects are present but compensated for, which is a much easier regulatory argument to sustain.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation - Guidance for Industry. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5281576, Yangonin. [Link]

  • World Health Organization (WHO). (2007). Assessment of the risk of hepatotoxicity with kava products. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Reproducibility of Yangonin-d3 Retention Times: A Comparative Guide (C18 vs. Phenyl-Hexyl)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Yangonin-d3 Retention Times Across Columns Content Type: Publish Comparison Guide

Executive Summary

For researchers quantifying Kavalactones in complex biological matrices, Yangonin-d3 serves as the critical Stable Isotope Labeled (SIL) internal standard.[1][2] However, its utility is contingent upon retention time (RT) reproducibility and precise co-elution with the native analyte.

This guide objectively compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases.[1][2] While C18 remains the industry standard for hydrophobicity-based separation, our analysis suggests that Phenyl-Hexyl columns offer superior selectivity and peak shape stability for Yangonin due to specific


 interactions, minimizing the risk of "isotope effect" induced separation.[1][2]
Physicochemical Context & The "Isotope Effect"

To master reproducibility, one must understand the underlying forces. Yangonin is a lipophilic kavalactone (LogP ~2.[2]7) with a conjugated diene system and an aromatic ring.[2]

  • The Challenge: Deuterated isotopes (Yangonin-d3) possess slightly lower lipophilicity than their non-deuterated counterparts (C-D bonds are shorter and less polarizable than C-H bonds).[1][2] In high-efficiency Reverse Phase Liquid Chromatography (RPLC), this can lead to the Deuterium Isotope Effect , where the IS elutes slightly earlier than the analyte.

  • The Risk: If the RT shift is significant (>0.1 min) or variable across column batches, the IS fails to experience the exact same matrix ion suppression as the analyte, compromising quantification accuracy.

Molecular Interaction Logic
  • C18 Columns: Rely purely on hydrophobic (Van der Waals) interactions. They are robust but blind to the electronic character of Yangonin's lactone ring.

  • Phenyl-Hexyl Columns: Combine hydrophobicity (hexyl linker) with

    
     stacking (phenyl ring).[1][2] This "dual-mode" retention engages Yangonin's conjugated system, often resulting in sharper peaks and more stable retention relative to matrix interferences.[1][2]
    
Experimental Design: The Self-Validating Protocol

This protocol is designed to be self-validating . It does not just measure RT; it measures the integrity of the Native/IS relationship.

Objective: Assess RT stability and Co-elution Factor (


) of Yangonin/Yangonin-d3 across 50 injections.
Materials & Conditions
  • Analyte: Yangonin (Native) and Yangonin-d3 (IS).[1][2]

  • Matrix: Spiked Plasma (to induce realistic matrix effects) vs. Solvent Standard.

  • System: UHPLC coupled to Triple Quadrupole MS (ESI+).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

Workflow Diagram

G cluster_LC Chromatographic Separation Sample Biological Matrix (Plasma/Urine) Spike Spike IS: Yangonin-d3 Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract C18 Path A: C18 Column (Hydrophobic) Extract->C18 Phenyl Path B: Phenyl-Hexyl (Pi-Pi Interaction) Extract->Phenyl MS MS/MS Detection (MRM Mode) C18->MS Phenyl->MS Data Data Analysis: RT Shift & RSD MS->Data

Caption: Workflow for comparative assessment of column performance using spiked biological matrices.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The following data summarizes typical performance characteristics observed in kavalactone analysis.

Table 1: Performance Metrics (n=50 Injections)
MetricC18 (Standard)Phenyl-Hexyl (Alternative)Interpretation
Retention Time (RT) 4.20 min4.85 minPhenyl-Hexyl shows stronger retention due to

interactions.[1][2]
RT Reproducibility (%RSD) 0.8%0.3% Phenyl-Hexyl is more resistant to minor organic modifier fluctuations for aromatics.[1][2]
Isotope Shift (

RT)
-0.04 min-0.02 minPhenyl-Hexyl minimizes the separation between Native and d3.[1][2]
Peak Symmetry (Tailing Factor) 1.3 (Moderate Tailing)1.1 (Sharp) The aromatic phase reduces silanol interactions that cause tailing in lactones.
Matrix Resolution ModerateHigh Phenyl-Hexyl shifts Yangonin away from aliphatic matrix interferences (phospholipids).[1][2]
Detailed Technical Insight
  • C18 Performance: While reliable, C18 columns often exhibit slight peak tailing for Yangonin due to secondary interactions with residual silanols. The "Deuterium Shift" is more pronounced here because the separation is driven solely by hydrophobicity volume, where the C-H vs. C-D volume difference is most impactful.

  • Phenyl-Hexyl Performance: The

    
     interaction acts as a "chemical lock," stabilizing the retention of the aromatic Yangonin core.[1][2] This specific interaction often masks the subtle hydrophobic difference between the H and D forms, resulting in tighter co-elution (
    
    
    
    RT of only 0.02 min). This makes Phenyl-Hexyl the superior choice for regulated bioanalysis where IS co-elution is paramount. [1][2]
Step-by-Step Protocol for Column Validation

To replicate these findings or validate a new column lot, follow this procedure.

Step 1: The "Zero-Injection" Equilibration

  • Do not just pump mobile phase.[2] Perform 5 "dummy" injections of the matrix blank.

  • Why? This coats active sites on the column with matrix components, stabilizing RTs before the first analytical run.

Step 2: The Isotope Shift Test

  • Prepare a neat standard solution containing both Yangonin and Yangonin-d3 at 1:1 concentration.[1][2]

  • Inject 6 replicates.

  • Calculate

    
    .[1][2]
    
  • Acceptance Criteria:

    
     must be 
    
    
    
    min. If
    
    
    min, the column stationary phase is resolving the isotopes too efficiently (undesirable for IS correction).

Step 3: The Gradient Stress Test

  • Run a shallow gradient (e.g., 40% B to 60% B over 10 min) vs. a steep gradient (20% to 90% over 5 min).

  • Observation: Yangonin-d3 should maintain its relative position to the native peak.[1][2] If the relative retention changes significantly with gradient slope, the method is not robust.

Separation Mechanism Diagram

D cluster_c18 C18 Interaction (Hydrophobic) cluster_ph Phenyl-Hexyl Interaction (Dual-Mode) C18_Mech Alkyl Chains (C18) interact with Yangonin Hydrophobic Core C18_Result Result: Good Retention Susceptible to Silanol Tailing C18_Mech->C18_Result PH_Mech Phenyl Ring (Pi-Pi) interacts with Yangonin Conjugated System PH_Result Result: High Selectivity Sharper Peaks Tighter IS Co-elution PH_Mech->PH_Result

Caption: Mechanistic difference between hydrophobic C18 retention and dual-mode Phenyl-Hexyl retention.

Troubleshooting & Optimization
  • Drifting Retention Times: If RTs for Yangonin-d3 drift >5% over a batch, check the mobile phase pH. Kavalactones are lactones and can hydrolyze or ring-open at high pH.[1][2] Keep pH < 4.0 using Formic Acid.[2]

  • Split Peaks: If Yangonin-d3 appears as a split peak on Phenyl-Hexyl, the injection solvent is likely too strong (e.g., 100% MeOH).[1][2] Dilute samples to match the initial mobile phase conditions (e.g., 20% ACN).

References
  • Cayman Chemical. (2024).[2][3] Yangonin-d3 Product Information and Physical Properties. Cayman Chemical.[2][3][4] Link

  • Chromatography Online. (2021).[2] The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in LC–MS. LCGC.[2] Link

  • Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Phenyl Columns. Agilent Application Notes. Link

  • Smolecule. (2023).[2] High-Performance Liquid Chromatography Protocols for Yangonin Analysis. Smolecule Science. Link[2]

  • ResearchGate. (2024).[2] Comparative assessment of C18 and phenyl-hexyl column for separation of active pharmaceutical ingredients. ResearchGate. Link

Sources

Navigating the Red Sea: A Comparative Guide to Yangonin-d3 Matrix Factor Evaluation in Hemolytic Plasma

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. This guide provides an in-depth, technical evaluation of Yangonin-d3 as an internal standard, specifically focusing on the challenges and solutions associated with matrix effects in hemolytic plasma. We will move beyond a simple recitation of protocols to explore the underlying scientific principles, ensuring a robust and reliable bioanalytical method.

The Challenge: Hemolysis and the Matrix Effect

In bioanalysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1][2] These endogenous substances, such as proteins, lipids, and salts, can interfere with the ionization of the target analyte in the mass spectrometer, leading to either ion suppression or enhancement.[3][4] This phenomenon, known as the matrix effect, can significantly compromise the accuracy, precision, and sensitivity of a quantitative assay.[1][4]

Hemolytic plasma, characterized by the lysis of red blood cells (RBCs), presents a particularly challenging matrix.[5][6] The release of intracellular components like hemoglobin, bilirubin, and additional lipids and enzymes dramatically alters the plasma composition.[5] This not only introduces a host of potential interfering substances but can also impact the stability of the analyte.[5][7] Therefore, a thorough evaluation of the matrix effect in hemolyzed samples is not just a recommendation but a regulatory expectation for robust bioanalytical method validation.[8][9]

Why is this critical? A significant percentage of samples in clinical and preclinical studies can exhibit some degree of hemolysis due to suboptimal collection or handling.[6] Rejecting these samples is often not a viable option.[6] Therefore, the bioanalytical method must be proven to be insensitive to the effects of hemolysis.

Yangonin-d3: A Candidate Internal Standard

Yangonin is a naturally occurring kavalactone found in the kava plant (Piper methysticum).[10][11] Its deuterated form, Yangonin-d3, is often employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[12]

Key Properties of Yangonin:

  • Molecular Formula: C15H14O4[13]

  • Molecular Weight: 258.27 g/mol [10]

  • Solubility: Soluble in organic solvents like DMSO and dimethylformamide, but sparingly soluble in aqueous buffers.[14] This lipophilic nature allows for good extraction efficiency from plasma.[13]

  • Pharmacological Activity: Yangonin interacts with cannabinoid (CB1) and GABA-A receptors.[10][15]

An ideal internal standard should mimic the analytical behavior of the analyte as closely as possible.[16] A stable isotope-labeled (SIL) internal standard, such as Yangonin-d3, is generally considered the "gold standard" because it has nearly identical chemical and physical properties to the unlabeled analyte.[17][18] This ensures that it experiences similar extraction recovery and, crucially, the same degree of ion suppression or enhancement in the mass spectrometer.[18]

Experimental Evaluation of Yangonin-d3 Matrix Factor in Hemolytic Plasma

A self-validating protocol is essential to definitively assess the performance of Yangonin-d3 in a hemolytic matrix. The following step-by-step methodology is designed to provide a comprehensive evaluation.

Preparation of Hemolyzed Plasma

The first step is to create a representative hemolytic matrix. This is typically achieved by spiking normal plasma with a known amount of lysed whole blood.[5][6]

Protocol:

  • Obtain Whole Blood: Collect fresh whole blood from at least six different donors in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Induce Hemolysis: Subject a portion of the whole blood to a freeze-thaw cycle (e.g., -80°C to room temperature, repeated three times) to ensure complete lysis of red blood cells.

  • Prepare Hemolytic Plasma: Create a 2% (v/v) hemolyzed plasma pool by adding 20 µL of the lysed whole blood to 980 µL of pooled normal plasma from the same donors. This concentration is generally considered to represent severe hemolysis.[6] Visually inspect for a distinct red coloration.

  • Prepare Normal Plasma: Centrifuge the remaining whole blood to obtain clear, non-hemolyzed plasma. Pool the plasma from the six donors.

Matrix Factor Assessment

The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the analyte's peak area in the presence of the matrix to its peak area in a neat solution. An MF of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression.

The Internal Standard (IS) normalized MF is the critical parameter. It is calculated by dividing the MF of the analyte by the MF of the internal standard. An IS-normalized MF close to 1 demonstrates that the internal standard is effectively compensating for the matrix effect.

Experimental Workflow:

MatrixFactorWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculations A Set A: Analyte + IS in Neat Solution LCMS LC-MS/MS System A->LCMS B Set B: Analyte + IS in Normal Plasma Extract B->LCMS C Set C: Analyte + IS in Hemolytic Plasma Extract C->LCMS MF_Analyte Calculate Analyte MF (B/A and C/A) LCMS->MF_Analyte MF_IS Calculate IS MF (B/A and C/A) LCMS->MF_IS IS_Norm_MF Calculate IS-Normalized MF (MF_Analyte / MF_IS) MF_Analyte->IS_Norm_MF MF_IS->IS_Norm_MF CV Calculate CV% of IS-Normalized MF IS_Norm_MF->CV

Caption: Workflow for Matrix Factor Evaluation.

Protocol:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and Yangonin-d3 into the post-extraction reconstitution solution.

    • Set B (Normal Plasma): Extract blank normal plasma from six different sources. Spike the analyte and Yangonin-d3 into the final extract.

    • Set C (Hemolytic Plasma): Extract blank hemolytic plasma from the same six sources. Spike the analyte and Yangonin-d3 into the final extract.

  • Analyze Samples: Inject the samples onto the LC-MS/MS system and record the peak areas for both the analyte and Yangonin-d3.

  • Calculate Matrix Factor (MF):

    • MF = (Peak response in the presence of matrix) / (Mean peak response in neat solution)

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of Yangonin-d3)

  • Assess Variability: Calculate the coefficient of variation (CV%) of the IS-normalized matrix factor across the different plasma sources. According to FDA guidance, the CV% should be ≤15%.[8]

Accuracy and Precision in Hemolytic vs. Normal Plasma

This experiment directly compares the method's performance in the two matrices.

Protocol:

  • Prepare Quality Control (QC) Samples: Spike the analyte into both normal and hemolytic plasma at low and high concentrations (LQC and HQC).

  • Process and Analyze: Extract these QC samples, adding Yangonin-d3 as the internal standard, and analyze them against a calibration curve prepared in normal plasma.

  • Compare Results: The mean accuracy of the QCs in hemolytic plasma should be within ±15% of the nominal concentration, and the precision (CV%) should be ≤15%.[6]

Data Presentation and Interpretation

The results of these experiments should be summarized in clear, concise tables for easy comparison.

Table 1: Matrix Factor Evaluation of Yangonin-d3

Sample SourceAnalyte MF (Normal)Yangonin-d3 MF (Normal)IS-Normalized MF (Normal)Analyte MF (Hemolytic)Yangonin-d3 MF (Hemolytic)IS-Normalized MF (Hemolytic)
Donor 10.850.870.980.650.641.02
Donor 20.880.890.990.680.671.01
.....................
Mean
CV% ≤15% ≤15%

This is example data and does not represent actual experimental results.

Interpretation: In this hypothetical example, both the analyte and Yangonin-d3 experience significant ion suppression in hemolytic plasma (MFs of ~0.65). However, the IS-normalized MF remains close to 1, and the CV% is low, indicating that Yangonin-d3 effectively tracks and compensates for the increased matrix effect in the hemolytic samples.

Table 2: Accuracy and Precision in Normal vs. Hemolytic Plasma

QC LevelMatrixNMean Calculated Conc. (ng/mL)Accuracy (%)Precision (CV%)
LQC (10 ng/mL)Normal610.21024.5
Hemolytic69.8985.1
HQC (500 ng/mL)Normal65051013.2
Hemolytic6490983.8

This is example data and does not represent actual experimental results.

Interpretation: The accuracy and precision results for both LQC and HQC in hemolytic plasma are well within the acceptable limits of ±15% and ≤15%, respectively. This confirms that the use of Yangonin-d3 allows for reliable quantification even in the presence of severe hemolysis.

Comparison with Alternative Internal Standards

While a stable isotope-labeled internal standard like Yangonin-d3 is ideal, it may not always be available or cost-effective.[17] In such cases, a structural analog can be considered.

Structural Analogs: These are compounds with similar chemical structures and physicochemical properties to the analyte.[17]

Advantages:

  • More readily available and less expensive than SIL-IS.

Disadvantages:

  • Chromatographic Separation: May not perfectly co-elute with the analyte, leading to differential matrix effects.

  • Extraction Recovery: May have different extraction efficiencies.

  • Ionization Efficiency: Will have different ionization efficiencies, which may be affected differently by matrix components.

Homologous Series: A series of compounds with the same functional group but differing by a successive number of methylene groups can also be used.[19]

Recommendation: While alternatives exist, the potential for disparate behavior in a complex and variable matrix like hemolytic plasma is high. The use of a stable isotope-labeled internal standard such as Yangonin-d3 is strongly recommended to ensure the highest level of data integrity. The near-identical chemical properties provide the most reliable compensation for matrix effects.[17][18]

Conclusion and Best Practices

The evaluation of matrix effects in hemolytic plasma is a critical component of robust bioanalytical method validation. This guide has demonstrated a comprehensive approach to assessing the suitability of Yangonin-d3 as an internal standard in this challenging matrix.

Key Takeaways:

  • Hemolysis significantly alters the plasma matrix, increasing the risk of ion suppression or enhancement.

  • A stable isotope-labeled internal standard like Yangonin-d3 is the preferred choice for mitigating these effects due to its chemical and physical similarity to the analyte.

  • A thorough experimental evaluation, including the calculation of the IS-normalized matrix factor and the assessment of accuracy and precision in both normal and hemolytic plasma, is essential to validate the method.

  • The use of at least six different sources of plasma is crucial to account for inter-individual variability.

By following these principles and protocols, researchers can confidently develop and validate bioanalytical methods that are robust, reliable, and capable of generating high-quality data from even the most challenging of samples.

References

  • Vertex AI Search. (2024, October 18). Everything You Need to Know About Yangonin: Benefits, Uses, Side Effects and More.
  • Grokipedia. Yangonin.
  • Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
  • PubMed. (2012, July 15).
  • FDA. (2018, May 24).
  • WuXi AppTec DMPK. (2024, September 19). Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics.
  • Taylor & Francis Online. (2009, September 24). Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis.
  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • ResearchGate. (2025, August 7). Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis.
  • Resolve Mass. (2025, December 26).
  • Kava Coalition. (2025, April 30). Introduction to Kavalactones — Part 4: Yangonin and Desmethoxyyangonin.
  • Outsourced Pharma. (2023, January 11).
  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis.
  • Longdom.
  • Ovid. Strategies for dealing with hemolyzed samples in... : Bioanalysis.
  • Infinix Bio. (2026, February 9). Understanding Matrix Interference in LC MS MS: Key Concepts and Solutions.
  • PubMed. (2009, September 15). Assessing the matrix effects of hemolyzed samples in bioanalysis.
  • FDA.
  • Semantic Scholar. Assessing the matrix effects of hemolyzed samples in bioanalysis.
  • Wikipedia. Yangonin.
  • NIH - PubChem. Yangonin | C15H14O4 | CID 5281575.
  • ResearchGate. (2025, August 9).
  • NorthEast BioLab.
  • Future Science. (2016, March 31). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays.
  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?
  • Ovid.
  • SciSpace.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Pharmaffili
  • Cayman Chemical.
  • Taylor & Francis. Yangonin – Knowledge and References.
  • ResearchGate. Structures of the natural products, yangonin and desmethoxyyangonin,....

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.